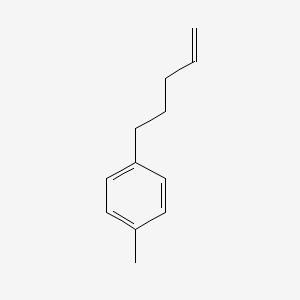

5-(4-Methylphenyl)-1-pentene

Description

5-(4-Methylphenyl)-1-pentene is an unsaturated hydrocarbon with the molecular formula C₁₂H₁₄, featuring a pentene backbone (a five-carbon chain with a terminal double bond between C1 and C2) and a 4-methylphenyl substituent at the fifth carbon. This compound belongs to the class of alkenes with aromatic substituents, where the methyl group on the phenyl ring is positioned para to the point of attachment. Its structure imparts unique physicochemical properties, including moderate polarity due to the aromatic system and relatively low solubility in polar solvents.

Properties

IUPAC Name |

1-methyl-4-pent-4-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-4-5-6-12-9-7-11(2)8-10-12/h3,7-10H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILGGMVPBQWAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539233 | |

| Record name | 1-Methyl-4-(pent-4-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51125-14-5 | |

| Record name | 1-Methyl-4-(pent-4-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1-pentene typically involves the alkylation of 4-methylphenyl derivatives with pentene precursors. One common method is the Friedel-Crafts alkylation, where 4-methylphenyl is reacted with 1-pentene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1-pentene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of the double bond in this compound can be achieved using catalysts like palladium on carbon, resulting in the formation of 5-(4-Methylphenyl)pentane.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-(4-Methylphenyl)-1-pentanol, 5-(4-Methylphenyl)pentan-2-one, 5-(4-Methylphenyl)pentanoic acid.

Reduction: 5-(4-Methylphenyl)pentane.

Substitution: 4-Bromo-5-(4-Methylphenyl)-1-pentene, 4-Chloro-5-(4-Methylphenyl)-1-pentene.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

5-(4-Methylphenyl)-1-pentene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its double bond allows for various chemical transformations, making it valuable in constructing diverse chemical structures. For instance, it can undergo electrophilic addition reactions, polymerization, and cross-coupling reactions to yield functionalized products.

Polymer Production

The compound is also utilized in the production of specialty polymers. The polymerization of this compound can lead to materials with tailored properties for specific applications. For example, it has been investigated for its potential in creating high-performance elastomers and thermoplastics due to its favorable mechanical properties and thermal stability.

Biological Research

Pharmacological Investigations

Research into this compound has revealed potential pharmacological properties. Studies have indicated that compounds with similar structures may exhibit anti-inflammatory and antimicrobial activities. The unique structural features of this compound suggest it could interact with biological targets such as enzymes and receptors, influencing various metabolic pathways.

Case Study: Anticancer Activity

A notable case study involved the examination of derivatives of this compound for their anticancer properties. In vitro tests demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. These findings highlight the compound's potential as a lead structure for developing novel anticancer agents.

Industrial Applications

Specialty Chemicals

In industry, this compound is employed in the production of specialty chemicals. Its reactivity allows it to be used in the synthesis of additives and modifiers for plastics, resins, and coatings. The compound's ability to enhance material properties makes it valuable in formulating products with improved performance characteristics.

Table: Comparison of Applications

| Application Area | Specific Uses | Notable Features |

|---|---|---|

| Chemical Synthesis | Intermediate for complex molecules | Versatile reactivity; suitable for various reactions |

| Polymer Production | Specialty polymers (elastomers, thermoplastics) | High-performance materials with tailored properties |

| Biological Research | Potential anti-inflammatory and antimicrobial | Interaction with biological targets; anticancer activity |

| Industrial Chemicals | Additives/modifiers for plastics and coatings | Enhances material properties; improves performance |

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1-pentene involves its interaction with molecular targets through its functional groups. The double bond in the pentene chain can participate in addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Alkenes

The position of the substituent and the double bond significantly influences the properties of alkenes. Below is a comparison with key structural analogs:

| Compound Name | Molecular Formula | Substituent Position | Double Bond Position | Key Features |

|---|---|---|---|---|

| 5-(4-Methylphenyl)-1-pentene | C₁₂H₁₄ | C5 (4-methylphenyl) | C1–C2 | Terminal alkene with bulky aryl group |

| 5-Phenyl-1-pentene | C₁₁H₁₂ | C5 (phenyl) | C1–C2 | Lacks methyl group; simpler structure |

| 3-Phenyl-1-pentene | C₁₁H₁₂ | C3 (phenyl) | C1–C2 | Substituent closer to double bond |

| 1-Pentene, 5-(4-methylphenyl)thio- | C₁₂H₁₆S | C5 (4-methylthiophenyl) | C1–C2 | Thioether group increases polarity |

Key Observations :

- Electronic Effects: The methyl group on the phenyl ring is electron-donating, which may stabilize the alkene through hyperconjugation, though this effect is less pronounced than direct conjugation .

- Thioether Analog : The sulfur-containing analog (from ) exhibits higher molecular weight and polarity, likely increasing its boiling point and altering reactivity .

Comparison Based on Functional Group Variations

Functional groups adjacent to the alkene chain modulate chemical behavior:

| Compound Name | Functional Group | Boiling Point (Inferred) | Reactivity Insights |

|---|---|---|---|

| This compound | Alkene | Moderate (~150–180°C) | Prone to electrophilic addition (e.g., hydrogenation, halogenation) |

| 1-(4-Methylphenyl)-1-propanol | Alcohol | High (>200°C) | Hydrogen bonding dominates; reacts via dehydration or oxidation |

| 5-Hydroxy-1-pentene | Alcohol | Moderate (~180–200°C) | Dual reactivity: alkene additions and alcohol-specific reactions |

Key Insights :

- Boiling Points: The absence of polar groups in this compound results in lower boiling points compared to alcohols (e.g., 1-(4-Methylphenyl)-1-propanol) .

- Reactivity: While the target compound undergoes typical alkene reactions (e.g., hydrohalogenation), alcohols like 1-(4-Methylphenyl)-1-propanol exhibit nucleophilic substitution or elimination pathways .

Reactivity and Stability in Chemical Reactions

Electrophilic Additions :

- The electron-rich double bond in this compound is susceptible to electrophilic attack. However, steric hindrance from the 4-methylphenyl group may reduce reaction rates compared to less-substituted alkenes like 3-phenyl-1-pentene .

- Hydrogenation : Catalytic hydrogenation would yield 5-(4-Methylphenyl)pentane, a saturated hydrocarbon with increased stability.

Oxidation :

- Ozonolysis would cleave the double bond, producing aldehydes or ketones depending on reaction conditions. The bulky substituent may slow oxidation kinetics relative to linear alkenes .

Polymerization :

- The compound could participate in radical polymerization, but the steric bulk of the 4-methylphenyl group might limit chain propagation efficiency .

Biological Activity

5-(4-Methylphenyl)-1-pentene is an organic compound that has garnered interest in various fields of chemistry and biology due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C12H16 and features a pentene chain with a para-methylphenyl group, which influences its reactivity and interaction with biological systems. The presence of the alkene functional group contributes to its potential as a reactive intermediate in various chemical reactions.

Biological Activity Overview

Research on the biological activity of this compound is still developing, but preliminary findings suggest several avenues for exploration:

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activities. The presence of the para-methylphenyl group may enhance lipophilicity, improving interactions with microbial membranes .

- Anticancer Potential : Compounds with structural similarities often exhibit anticancer properties. For instance, brominated derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines .

- Anti-inflammatory Effects : Some derivatives of pentenes have been studied for their anti-inflammatory activities, indicating potential therapeutic applications .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Interaction with Cell Membranes : The lipophilic nature of the compound may facilitate its incorporation into lipid bilayers, affecting membrane fluidity and function.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression, suggesting that this compound could have similar effects .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-5-(4-methylphenyl)-1-pentene | C12H15Br | Exhibits antimicrobial and anticancer properties |

| 5-Bromo-1-pentene | C5H9Br | Shorter chain; used in organic synthesis |

| 2-Bromo-4-methyl-1-pentene | C6H11Br | Contains a methyl group at a different position |

This table illustrates how structural variations can influence biological activity. The presence of bromine in some derivatives is associated with enhanced bioactivity due to increased lipophilicity and reactivity.

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methylphenyl)-1-pentene, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound can be achieved via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. For optimization:

- Catalyst Screening : Test catalysts like AlCl₃ (common for Friedel-Crafts) or palladium complexes (e.g., Suzuki coupling) to compare yields.

- Solvent Effects : Evaluate polar (e.g., DMF) vs. non-polar solvents (e.g., toluene) to stabilize intermediates and control reaction rates.

- Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify ideal thermal conditions.

- Yield Monitoring : Use GC-MS or HPLC to quantify product formation at each step.

Example Data Table:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | Toluene | 80 | 62 |

| Pd(PPh₃)₄ | DMF | 100 | 45 |

| Nano-TiCl₄·SiO₂ | THF | 60 | 78 |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks:

- δ 5.8–6.2 ppm (alkene protons, doublet splitting).

- δ 2.3–2.5 ppm (methyl group on the phenyl ring).

- FT-IR : Key absorptions at ~3050 cm⁻¹ (C=C-H stretch) and ~1600 cm⁻¹ (aromatic C=C).

- Mass Spectrometry : Molecular ion peak at m/z 174 (C₁₂H₁₄).

Example Data Table:

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 6.0 (1H, d, J=10 Hz) | |

| FT-IR | 3052 cm⁻¹ (alkene C-H) |

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Geometry Optimization : Use Gaussian or ORCA to minimize energy and determine bond angles/lengths.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity.

- Transition State Analysis : Identify activation barriers for reactions like hydrogenation or epoxidation.

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine models.

Example Application:

A DFT study of similar alkenes showed that electron-withdrawing substituents lower LUMO energy, enhancing electrophilic attack .

Q. How can contradictory data in catalytic efficiency studies be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (catalyst purity, solvent grade).

- In Situ Monitoring : Use techniques like Raman spectroscopy to track intermediate formation.

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of yield variations.

- Case Study : Discrepancies in nano-TiCl₄·SiO₂ catalytic yields (78% vs. 65%) may arise from particle size heterogeneity .

Q. What strategies mitigate environmental risks during large-scale synthesis?

- Methodological Answer :

- Green Chemistry : Replace volatile solvents (toluene) with ionic liquids or scCO₂ .

- Waste Analysis : Use LC-MS to identify toxic byproducts (e.g., halogenated intermediates).

- Biodegradation Studies : Test microbial degradation rates in soil/water models.

Example Protocol: - Ecotoxicological Assay : Expose Daphnia magna to 0.1–10 ppm solutions to determine LC₅₀ values .

Methodological Resources

Q. What analytical workflows are recommended for purity assessment?

- Step-by-Step Protocol :

HPLC : Use a C18 column with UV detection (λ=254 nm).

GC-MS : Compare retention times with authentic standards.

Elemental Analysis : Validate %C and %H (±0.3% tolerance).

Example Purity Data:

| Batch | HPLC Purity (%) | GC-MS Purity (%) |

|---|---|---|

| A | 98.5 | 97.8 |

| B | 99.1 | 98.5 |

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Framework :

- Core Modifications : Synthesize analogs with substituents at the phenyl or pentene positions.

- Biological Assays : Test antimicrobial activity via microdilution (MIC values) or enzyme inhibition (IC₅₀).

- Data Correlation : Use QSAR models to link logP or polar surface area to bioactivity.

Example SAR Table:

| Derivative | logP | MIC (μg/mL) |

|---|---|---|

| 5-(4-NO₂-Ph)-1-pentene | 3.2 | 12.5 |

| 5-(4-OH-Ph)-1-pentene | 1.8 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.